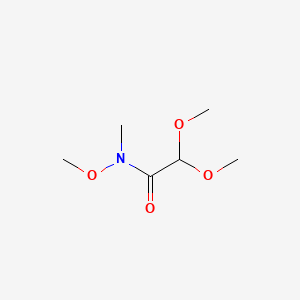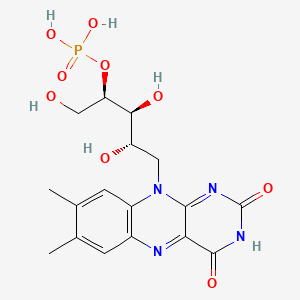
Riboflavin 4'-phosphate
Overview
Description
Riboflavin 4’-phosphate, also known as flavin mononucleotide (FMN), is a derivative of riboflavin (vitamin B2). It plays a crucial role in various biological processes as a coenzyme for numerous oxidative enzymes. Riboflavin 4’-phosphate is essential for the metabolism of carbohydrates, fats, and proteins, and it is involved in the electron transport chain, which is vital for cellular respiration and energy production .
Mechanism of Action
Target of Action
Riboflavin 4’-Phosphate, also known as Riboflavin 4’-Monophosphate, is an essential component of two major coenzymes, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD) . These coenzymes are the primary targets of Riboflavin 4’-Phosphate and play significant roles in various biological processes .
Mode of Action
Riboflavin 4’-Phosphate interacts with its targets, FMN and FAD, by serving as a precursor for their formation . It binds to enzymes such as riboflavin hydrogenase, riboflavin kinase, and riboflavin synthase, which are involved in the synthesis of FMN and FAD . The interaction of Riboflavin 4’-Phosphate with these enzymes results in the formation of these coenzymes, which are crucial for various biochemical reactions .
Biochemical Pathways
Riboflavin 4’-Phosphate affects several biochemical pathways. It plays a key role in energy production, cellular function, growth, and development, and the metabolism of fats, drugs, and steroids . It is also involved in the conversion of the amino acid tryptophan to niacin and the conversion of vitamin B6 to the coenzyme pyridoxal 5’-phosphate .
Pharmacokinetics
The absorption of Riboflavin 4’-Phosphate occurs via the gastrointestinal tract and increases with food . Once absorbed, it undergoes metabolism in the liver . The body stores only small amounts of Riboflavin 4’-Phosphate in the liver, heart, and kidneys.
Result of Action
The action of Riboflavin 4’-Phosphate results in various molecular and cellular effects. It plays a critical role in a wide range of biological pathways and processes, mainly serving as a coenzyme for a variety of flavoprotein enzymes . It also has antioxidant properties and can protect the body against oxidative stress, especially lipid peroxidation and reperfusion oxidative injury .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Riboflavin 4’-Phosphate. For instance, Riboflavin 4’-Phosphate can serve as a prooxidant when exposed to ultraviolet irradiation . Moreover, certain environmental carcinogens can cause a greater increase in oxidative DNA damage and tumorigenesis in riboflavin-deficient organisms compared with those sufficient in riboflavin .
Biochemical Analysis
Biochemical Properties
Riboflavin 4’-phosphate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Riboflavin 4’-phosphate is the precursor for the active enzyme cofactors flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These enzymes function in the oxidative degradation of pyruvate, fatty acids, and amino acids .
Cellular Effects
Riboflavin 4’-phosphate has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Riboflavin 4’-phosphate is essential for the synthesis of myelin and its deficiency can determine the disruption of myelin lamellae .
Molecular Mechanism
The molecular mechanism of Riboflavin 4’-phosphate involves its conversion into its active forms, FMN and FAD. This process occurs within the cellular cytoplasm of many tissues, but mostly in the small intestine, liver, heart, and kidney . An ATP-dependent phosphorylation transforms riboflavin into FMN, which subsequently is complexed with certain apoenzymes to various flavoproteins .
Temporal Effects in Laboratory Settings
The effects of Riboflavin 4’-phosphate change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Riboflavin 4’-phosphate vary with different dosages in animal models. For instance, studies have shown that patients with autosomal recessive disorders of riboflavin metabolism may benefit from riboflavin supplementation .
Metabolic Pathways
Riboflavin 4’-phosphate is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . Riboflavin 4’-phosphate is biosynthesized from GTP and ribulose 5-phosphate .
Transport and Distribution
Riboflavin 4’-phosphate is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation . Riboflavin vitamin is absorbed by action of RFVT3 at the apical membrane and is released in blood by RFVT1 and 2 .
Subcellular Localization
The subcellular localization of Riboflavin 4’-phosphate and its effects on activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . All three RIBA isoforms are shown to be translocated into chloroplasts as GFP fusion proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Riboflavin 4’-phosphate can be synthesized through the phosphorylation of riboflavin. This process typically involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under controlled conditions. The reaction is carried out in an anhydrous solvent like pyridine or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of riboflavin 4’-phosphate is primarily achieved through microbial fermentation. Microorganisms such as Ashbya gossypii, Bacillus subtilis, and Candida famata are genetically engineered to overproduce riboflavin, which is then phosphorylated to form riboflavin 4’-phosphate. The fermentation process is optimized by regulating the metabolic flux of the pentose phosphate pathway and purine pathway .
Chemical Reactions Analysis
Types of Reactions: Riboflavin 4’-phosphate undergoes various chemical reactions, including:
Oxidation: Riboflavin 4’-phosphate can be oxidized to form riboflavin 5’-phosphate.
Reduction: It can be reduced to form dihydroriboflavin 4’-phosphate.
Hydrolysis: Riboflavin 4’-phosphate can undergo hydrolysis to yield riboflavin and inorganic phosphate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products:
Oxidation: Riboflavin 5’-phosphate.
Reduction: Dihydroriboflavin 4’-phosphate.
Hydrolysis: Riboflavin and inorganic phosphate.
Scientific Research Applications
Riboflavin 4’-phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a coenzyme in various enzymatic reactions and as a fluorescent probe in biochemical assays.
Biology: Riboflavin 4’-phosphate is essential for studying cellular respiration and energy metabolism.
Industry: Riboflavin 4’-phosphate is used in the production of vitamin supplements and fortified foods.
Comparison with Similar Compounds
Riboflavin (Vitamin B2): The parent compound of riboflavin 4’-phosphate.
Flavin adenine dinucleotide (FAD): Another derivative of riboflavin that acts as a coenzyme in redox reactions.
Lumichrome: A degradation product of riboflavin with similar fluorescent properties.
Uniqueness: Riboflavin 4’-phosphate is unique due to its role as an intermediate in the biosynthesis of flavin adenine dinucleotide (FAD) and its involvement in a wide range of biological processes. Its ability to act as a photosensitizer and its applications in photodynamic therapy further distinguish it from other riboflavin derivatives .
Properties
IUPAC Name |
[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-1,3,4-trihydroxypentan-2-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N4O9P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(23)14(24)12(6-22)30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29)/t11-,12+,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVUQJXWKQLALR-SCRDCRAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N4O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60697-29-2 | |
| Record name | Riboflavin 4'-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060697292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RIBOFLAVIN 4'-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2M9UPC3G9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6H-IMIDAZO[4,5-G]BENZOTHIAZOL-7-OL, 2-METHYL-](/img/structure/B570246.png)


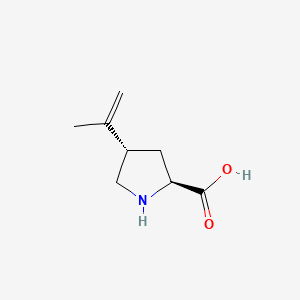

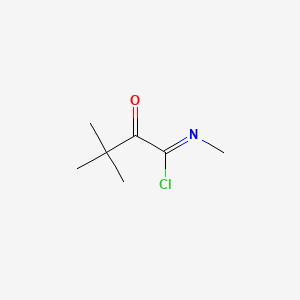

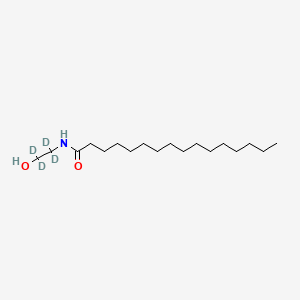

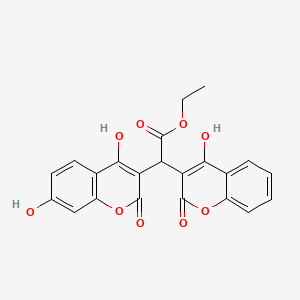

![N-{5-[3-(Dodecane-1-sulfonyl)-2-methylpropanamido]-2-methoxyphenyl}-4,4-dimethyl-3-oxopentanamide](/img/structure/B570266.png)
